molecular formula C17H19FN2O3S B3554055 N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B3554055
M. Wt: 350.4 g/mol
InChI Key: RNODKDQYEOMDAY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of a dimethylphenyl group, a fluoro-substituted aniline, and an acetamide moiety

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-12-8-9-13(2)15(10-12)19-17(21)11-20(24(3,22)23)16-7-5-4-6-14(16)18/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNODKDQYEOMDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acetic acid derivative with an amine.

    Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Fluoro-Substitution:

    Sulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the acetamide or sulfonyl groups.

    Substitution: The fluoro and methyl groups may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide
  • N-(2,5-dimethylphenyl)-2-(2-bromo-N-methylsulfonylanilino)acetamide
  • N-(2,5-dimethylphenyl)-2-(2-iodo-N-methylsulfonylanilino)acetamide

Uniqueness

The presence of the fluoro group in N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide may confer unique properties, such as increased metabolic stability or altered binding affinity in biological systems, compared to its chloro, bromo, or iodo analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

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